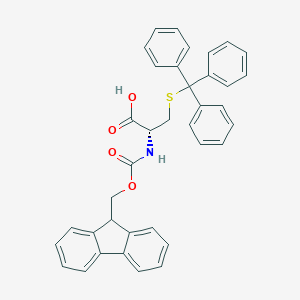

Fmoc-Cys(Trt)-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPUVPNPAJWHZ-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145699 | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103213-32-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103213-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Cys(Trt)-OH: An In-Depth Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Trt)-OH, or N-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its strategic design, featuring a base-labile Fmoc protecting group on the α-amine and an acid-labile trityl group on the sulfhydryl side chain, allows for the controlled and efficient incorporation of cysteine residues into peptide sequences. The cysteine residue, with its unique thiol group, is critical for the structure and function of many peptides and proteins, enabling the formation of disulfide bridges that dictate tertiary structure and biological activity. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key considerations for the effective use of this compound in peptide synthesis.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical and physical properties are summarized in the tables below, providing researchers with essential data for experimental design and execution.

General Properties

| Property | Value | Source(s) |

| Chemical Name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | [2] |

| Synonyms | FMOC-S-trityl-L-cysteine, Fmoc-L-Cys(Trt)-OH | |

| CAS Number | 103213-32-7 | [1][2] |

| Molecular Formula | C₃₇H₃₁NO₄S | [1][2] |

| Molecular Weight | 585.71 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 170-173 °C | [4] |

| Optical Activity ([α]20/D) | +16.0 ± 2° (c=1 in THF) | [4] |

| Purity (Typical) | ≥98% (TLC), ≥98.0% (acidimetric), ≥99.0% (HPLC) | [5][6] |

| Predicted pKa | 3.70 ± 0.10 | |

| Predicted Boiling Point | 763.4 ± 60.0 °C | |

| Predicted Density | 1.270 ± 0.06 g/cm³ |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL, 100 mg/mL (with sonication) | [1][2] |

| Chloroform | Soluble | [7] |

| Dichloromethane (DCM) | Soluble | [7] |

| Ethyl Acetate | Soluble | [7] |

| Acetone | Soluble | [7] |

| Water | Insoluble |

Stability and Storage

| Condition | Recommendation | Source(s) |

| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years | [1] |

| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

| General Stability | Stable for at least 4 years when stored at -20°C. | [2] |

| Shipping | Shipped at ambient temperature for continental US. | [1][2] |

Chemical Structure and Protecting Group Strategy

The utility of this compound in SPPS is derived from its orthogonal protecting group strategy. The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically piperidine. Conversely, the trityl (Trt) group is stable to the basic conditions used for Fmoc deprotection but is cleaved under mild acidic conditions, commonly with trifluoroacetic acid (TFA).[3][8] This orthogonality is fundamental to the stepwise elongation of the peptide chain.

Caption: Orthogonal protection strategy of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Standard Fmoc-SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

1. Resin Preparation and Swelling:

-

Resin: Start with a suitable resin, such as Rink Amide for C-terminal amides or Wang resin for C-terminal acids.

-

Procedure: Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.[7] Drain the DMF.

2. Fmoc Deprotection:

-

Reagent: 20% (v/v) piperidine in DMF.

-

Procedure:

-

Add the 20% piperidine solution to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[7]

-

3. Coupling of this compound:

-

Reagents:

-

This compound (3 equivalents relative to resin loading)

-

Coupling reagent, e.g., HBTU (2.9 equivalents) or DIC (3 equivalents)

-

Base, e.g., DIPEA (6 equivalents) or for DIC, an additive like Oxyma Pure (3 equivalents)

-

Solvent: DMF

-

-

Activation and Coupling Procedure (using HBTU/DIPEA):

-

In a separate vial, dissolve this compound and HBTU in DMF.

-

Add DIPEA to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2]

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or slightly yellow) indicates a complete reaction.

4. Washing:

-

After the coupling step, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[7]

This cycle (steps 2-4) is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the trityl group from cysteine, are removed simultaneously.

Cleavage Cocktail:

-

A standard and effective cleavage cocktail for peptides containing Cys(Trt) is Reagent K or a similar mixture containing TFA, a scavenger for the trityl cation, and water.

-

Typical Composition: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).[1] TIS is a crucial scavenger that reduces the stable trityl cation to inert triphenylmethane, preventing side reactions with nucleophilic residues like tryptophan and methionine.[1]

Procedure:

-

After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[1]

-

Add the cleavage cocktail to the dry resin in a fume hood (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[1] The resin may turn a deep yellow or orange color due to the formation of the trityl cation.

-

Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Mechanism of Trityl group cleavage and scavenging.

Key Considerations and Potential Side Reactions

-

Racemization: Cysteine residues are known to be susceptible to racemization during activation and coupling. To minimize this, it is recommended to use coupling reagents like DIC/Oxyma Pure or to avoid prolonged pre-activation times. The use of a non-nucleophilic base such as 2,4,6-collidine instead of DIPEA can also significantly reduce the loss of optical integrity.

-

Oxidation: The deprotected thiol group of cysteine is prone to oxidation, which can lead to the formation of unwanted disulfide bonds. After cleavage, the peptide should be handled under an inert atmosphere (e.g., argon or nitrogen) and can be stored as a lyophilized powder. If the free thiol is desired, reducing agents like dithiothreitol (DTT) can be used during purification.

-

Incomplete Deprotection: The cleavage of the trityl group is a reversible reaction. The use of an efficient scavenger like TIS is critical to drive the reaction to completion by irreversibly quenching the trityl cation.[1]

Conclusion

This compound is an indispensable reagent for the synthesis of cysteine-containing peptides. Its well-defined chemical properties and the robust Fmoc/tBu orthogonal protection strategy allow for its reliable incorporation into complex peptide sequences. By adhering to optimized protocols for coupling and cleavage, and by being mindful of potential side reactions, researchers can effectively utilize this compound to advance their work in drug discovery, protein engineering, and fundamental biological research. The detailed information and protocols provided in this guide serve as a valuable resource for achieving successful and high-purity synthesis of cysteine-containing peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. digital.csic.es [digital.csic.es]

- 7. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 8. nbinno.com [nbinno.com]

Fmoc-Cys(Trt)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and procedural insights into the use of N-α-Fmoc-S-trityl-L-cysteine, commonly abbreviated as Fmoc-Cys(Trt)-OH. This reagent is a cornerstone in solid-phase peptide synthesis (SPPS) for the introduction of cysteine residues into peptide sequences. The trityl (Trt) protecting group on the sulfhydryl side chain offers robust protection under standard Fmoc-based synthesis conditions and can be readily removed during the final acidolytic cleavage step.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for accurate reagent preparation and stoichiometric calculations in peptide synthesis.

| Parameter | Value | References |

| Chemical Formula | C₃₇H₃₁NO₄S | [1][2][3] |

| Molecular Weight | 585.71 g/mol | [3][4][5] |

| CAS Number | 103213-32-7 | [1][2][4] |

| Appearance | White to off-white solid/powder | [4][5] |

| Purity | Typically ≥95.0% | |

| Melting Point | 170-173 °C | [5] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water. | [1][2][5] |

| Storage Temperature | 2-8°C | [5] |

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

This section details a standard protocol for the coupling of this compound onto a resin-bound peptide chain during Fmoc-based solid-phase peptide synthesis.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide or Wang resin with N-terminal deprotected amino acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Kaiser Test kit

Methodology:

-

Resin Swelling: Swell the peptide resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Activation and Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure or HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Drain the DMF from the deprotected resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Capping (Optional): If the coupling is found to be incomplete via a Kaiser test, any unreacted amines can be acetylated (capped) using a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF to prevent the formation of deletion sequences.

-

Washing: After the coupling reaction is complete (confirmed by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection/coupling cycle.

Process Visualization

The following diagrams illustrate the key chemical transformations and the overall workflow for incorporating a cysteine residue using this compound in a standard peptide synthesis cycle.

References

Fmoc-Cys(Trt)-OH solubility in organic solvents

An In-depth Technical Guide on the Solubility of Fmoc-Cys(Trt)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-S-trityl-L-cysteine (this compound), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is essential for efficient stock solution preparation, minimizing aggregation, and ensuring successful coupling reactions in the synthesis of cysteine-containing peptides.

This compound is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a trityl (Trt) group.[1] These bulky, hydrophobic protecting groups significantly influence the solubility of the molecule.

Molecular Formula: C₃₇H₃₁NO₄S[2] Molecular Weight: 585.71 g/mol [2] Appearance: White to off-white solid[2]

Solubility of this compound in Common Organic Solvents

The solubility of this compound can vary between different suppliers and batches. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents used in peptide synthesis.

| Solvent | Abbreviation | Solubility | Notes |

| Dimethyl sulfoxide | DMSO | 100 mg/mL (170.73 mM)[2], 30 mg/mL[3], ≥57.2 mg/mL (for Fmoc-Cys(Trt)-ol)[4], Limited solubility (<49.7 mg/mL)[1] | Often requires ultrasonication for complete dissolution.[2][5] Hygroscopic DMSO can negatively impact solubility.[2] |

| N,N-Dimethylformamide | DMF | 30 mg/mL[3], "clearly soluble" (1 mmole in 2 mL) | While commonly used in SPPS, solubility can be limited.[5] Low solubility may necessitate pre-activation in minimal DMF to prevent aggregation.[1] |

| Ethanol | EtOH | ≥7.3 mg/mL[1] | |

| Dichloromethane | DCM | - | Can be used for pre-activation to avoid aggregation.[1] |

| N-Methyl-2-pyrrolidone | NMP | - | A common alternative to DMF in SPPS.[5] |

| Methanol | MeOH | Slight solubility[5] | Gentle heating may be required.[5] |

| Acetone | - | Slight solubility[5] |

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the general steps for dissolving this compound to prepare a stock solution for use in peptide synthesis.

Materials:

-

This compound powder

-

High-purity organic solvent (e.g., DMSO or DMF)

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the calculated volume of the chosen solvent to the vial to achieve the target concentration.

-

Vortex the vial for 30-60 seconds to suspend the compound.[5]

-

Place the vial in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.[5] For highly concentrated solutions in DMSO, ultrasonication is often necessary.[2]

-

Visually inspect the solution to ensure no solid particles remain.

-

If solubility remains an issue, gentle heating to around 37°C can be employed, though caution is advised to prevent potential degradation.[1][5]

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol describes the general workflow for incorporating this compound into a peptide sequence on a solid support.

Materials:

-

Resin (e.g., Rink Amide resin)

-

This compound

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

Solvents: DMF, DCM

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for approximately 30 minutes.[6]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 10 minutes. Subsequently, wash the resin thoroughly with DMF and DCM.[6]

-

Amino Acid Coupling:

-

Pre-activate a 3-fold excess of this compound with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[6]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a designated time (e.g., 2 hours).[6]

-

Monitor the completion of the coupling reaction using a ninhydrin test.[6]

-

-

Washing: Extensively wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.[6]

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.[6]

Visualizing Workflows and Relationships

This compound Dissolution Workflow

The following diagram illustrates the recommended steps for dissolving this compound, particularly when encountering solubility challenges.

Caption: Workflow for dissolving this compound.

Key Steps in Fmoc-SPPS using this compound

This diagram outlines the cyclical nature of solid-phase peptide synthesis involving the coupling of this compound.

Caption: Core cycle of Fmoc-SPPS with this compound.

Troubleshooting Solubility Issues

Poor solubility of this compound can be attributed to several factors:

-

Aggregation: The planar, aromatic Fmoc group can lead to self-assembly and aggregation through π-π stacking interactions.[5]

-

Solvent Quality: The presence of water in hygroscopic solvents like DMSO can reduce solubility.[2] Using freshly opened, high-purity solvents is recommended.

-

Intermolecular Interactions: Although the thiol group is protected, other intermolecular forces can contribute to poor solubility.

To mitigate these issues, in addition to the techniques described in the dissolution protocol, consider preparing stock solutions in a highly effective solvent like DMSO and then diluting into the reaction solvent as needed.[5]

Conclusion

The solubility of this compound is a multifaceted issue influenced by the choice of solvent, concentration, and handling techniques. While highly soluble in DMSO with assistance, its solubility in DMF can be more limited, potentially requiring procedural adjustments for successful incorporation in SPPS. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this essential reagent in the synthesis of complex cysteine-containing peptides.

References

The Trityl Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trityl (Trt) protecting group and its derivatives are indispensable tools in modern solid-phase peptide synthesis (SPPS). Renowned for their acid lability and steric bulk, trityl-based strategies offer significant advantages in the synthesis of complex peptides, including the preparation of fully protected peptide fragments. This technical guide provides a comprehensive overview of the trityl protecting group, its variants, and their applications in peptide synthesis, with a focus on practical experimental protocols and quantitative data.

Core Concepts of Trityl Protection

The trityl group, triphenylmethyl, is introduced to protect the α-amino group of amino acids or the side chains of residues such as Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[1][2] Its primary advantages stem from its steric hindrance, which can prevent side reactions like racemization and diketopiperazine formation, and its facile cleavage under mild acidic conditions.[2][3]

The stability of the trityl cation, a carbocation stabilized by the three phenyl rings, is central to both its application and its removal. Electron-donating or withdrawing groups on the phenyl rings can modulate the stability of this cation, giving rise to a family of trityl derivatives with a tunable range of acid lability.[4]

The Trityl Family: A Spectrum of Lability

The acid sensitivity of the trityl group can be fine-tuned by substitution on the phenyl rings. This has led to the development of several analogs, each with distinct cleavage characteristics. The most common derivatives are:

-

Trityl (Trt): The parent group, requiring relatively strong acidic conditions for cleavage.[4]

-

4-Methoxytrityl (MMT): The addition of one electron-donating methoxy group increases the stability of the carbocation, allowing for cleavage under milder acidic conditions than the standard trityl group.[4]

-

4,4'-Dimethoxytrityl (DMT): With two methoxy groups, the DMT group is significantly more acid-labile and is a cornerstone in oligonucleotide synthesis.[4]

-

4,4',4''-Trimethoxytrityl (TMT): The most acid-labile of the common trityl derivatives.[3]

The general order of acid lability is: TMT > DMT > MMT > Trt .[3] This tunable lability allows for orthogonal protection strategies in the synthesis of complex peptides with multiple protection sites.

Trityl Resins in Solid-Phase Peptide Synthesis

A major application of trityl chemistry in SPPS is the use of trityl-based resins. The 2-chlorotrityl chloride (2-CTC) resin is particularly popular due to its high acid sensitivity, which allows for the cleavage of the finished peptide under very mild conditions, often yielding a fully protected peptide fragment.[5][6] This is highly advantageous for convergent synthesis strategies where peptide fragments are synthesized separately and then ligated.

The bulky nature of the trityl linker on the resin also helps to minimize diketopiperazine formation, a common side reaction at the dipeptide stage, particularly with proline.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the trityl protecting group in peptide synthesis.

Table 1: Relative Acid Lability of Common Trityl Protecting Groups

| Protecting Group | Structure | Relative Lability | Typical Cleavage Conditions |

| Trityl (Trt) | (C₆H₅)₃C- | 1 | 10-50% TFA in DCM[4] |

| 4-Methoxytrityl (MMT) | (4-CH₃OC₆H₄)(C₆H₅)₂C- | Increased | 0.5-1% TFA in DCM[4] |

| 4,4'-Dimethoxytrityl (DMT) | (4-CH₃OC₆H₄)₂(C₆H₅)C- | High | Mildly acidic conditions[4] |

| 4,4',4''-Trimethoxytrityl (TMT) | (4-CH₃OC₆H₄)₃C- | Very High | Very mild acidic conditions[3] |

Table 2: Typical Cleavage Cocktails and Conditions for 2-Chlorotrityl Resins

| Cleavage Cocktail | Composition | Reaction Time | Purpose | Reference(s) |

| Acetic Acid/TFE/DCM | AcOH/TFE/DCM (e.g., 1:1:8) | 15-60 min | Cleavage of fully protected peptides | [6][7] |

| Hexafluoroisopropanol (HFIP) in DCM | 20% HFIP in DCM | 1 hour | Cleavage of fully protected peptides | [8] |

| Dilute TFA in DCM | 1% TFA in DCM | 2 min (repeated) | Cleavage of protected peptides | [9] |

| Trifluoroacetic Acid (TFA) | 95% TFA with scavengers | 30 min | Global deprotection | [7] |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | 1 hour | Global deprotection, scavenges trityl cations | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving the trityl group are provided below.

Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of the first amino acid to the 2-CTC resin.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acid

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Reaction vessel with a sintered glass frit

-

Shaker or vortexer

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for at least 30 minutes in the reaction vessel.[11]

-

Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0-2.0 eq) in a minimal amount of anhydrous DCM. If solubility is an issue, a small amount of DMF can be added.[12]

-

Coupling Reaction: Drain the DCM from the swelled resin. Add the amino acid solution to the resin, followed by DIPEA (3.0-4.0 eq). Agitate the mixture at room temperature for 1-4 hours.[12][13]

-

Capping Unreacted Sites: To cap any unreacted chlorotrityl sites, add methanol (0.8 mL/g of resin) to the reaction mixture and agitate for an additional 15-30 minutes.[7]

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally MeOH (3x).[7]

-

Drying: Dry the resin under vacuum.

-

Substitution Determination (Optional): The loading efficiency can be determined spectrophotometrically by measuring the amount of Fmoc released from a known weight of resin upon treatment with a piperidine solution.[14]

Solid-Phase Peptide Synthesis (SPPS) on Trityl Resin

This protocol outlines the general cycle for elongating the peptide chain on a trityl resin.

Materials:

-

Amino acid-loaded trityl resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

DMF, peptide synthesis grade

-

DCM

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the amino acid-loaded resin in DMF for 30-60 minutes.[11]

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-20 minutes. Drain and repeat the treatment once more.[11]

-

Washing: Wash the resin thoroughly with DMF (5-6x) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq) with the chosen coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours, or until a coupling completion test (e.g., Kaiser test) is negative.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage of a Fully Protected Peptide from 2-Chlorotrityl Resin

This protocol describes the mild acid cleavage of the peptide from the resin, leaving the side-chain protecting groups intact.

Materials:

-

Peptidyl-resin (dried)

-

Cleavage cocktail: 20% hexafluoroisopropanol (HFIP) in DCM[8]

-

Reaction vessel

-

Collection flask

-

Rotary evaporator

Procedure:

-

Resin Preparation: Wash the dried peptidyl-resin with DCM (3x) and then drain the solvent.

-

Cleavage: Add the freshly prepared cleavage cocktail (20% HFIP in DCM) to the resin. Agitate the mixture gently at room temperature for 1 hour.[8]

-

Peptide Collection: Filter the cleavage solution into a collection flask. Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.

-

Solvent Removal: Evaporate the solvent from the combined filtrates using a rotary evaporator. The resulting product is the fully protected peptide.

Global Deprotection and Cleavage

This protocol describes the simultaneous cleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups.

Materials:

-

Peptidyl-resin (dried)

-

Cleavage cocktail: e.g., Reagent B (88% TFA, 5% Phenol, 5% H₂O, 2% TIPS)[10]

-

Scavengers (e.g., triisopropylsilane (TIPS), water, phenol, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

Procedure:

-

Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.

-

Cleavage and Deprotection: Add the cleavage cocktail to the resin. If the peptide contains Trp, Cys, or Met, the use of scavengers is crucial to prevent side reactions. Agitate the mixture at room temperature for 1-4 hours.[1]

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Peptide Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in the use of the trityl protecting group.

Caption: Mechanism of alcohol protection using trityl chloride.

Caption: Acid-catalyzed deprotection of a trityl-protected alcohol.

Caption: General workflow for SPPS using a 2-chlorotrityl resin.

Conclusion

The trityl protecting group and its derivatives are powerful and versatile tools in the field of peptide synthesis. Their tunable acid lability, coupled with the steric benefits they provide, enables the synthesis of complex and sensitive peptides. The use of trityl-based resins, particularly 2-chlorotrityl chloride resin, has become a standard for the production of fully protected peptide fragments, facilitating convergent synthesis strategies. A thorough understanding of the properties of different trityl groups and the optimization of protection and deprotection protocols, as outlined in this guide, are essential for researchers and drug development professionals aiming to leverage these valuable reagents to their full potential.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. peptide.com [peptide.com]

- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptideweb.com [peptideweb.com]

- 13. researchgate.net [researchgate.net]

- 14. Peptide Resin Loading Protocols [sigmaaldrich.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is a testament to the mild reaction conditions it affords, its orthogonal deprotection strategy, and its suitability for automated synthesis.[3][4] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in SPPS, detailing its chemical properties, mechanism of action, and the practical aspects of its application.

The Chemical Nature and Function of the Fmoc Group

The Fmoc group is a base-labile protecting group attached to the α-amino group of an amino acid.[2][5] Its chemical structure, characterized by a fluorene ring system, is central to its function.[2][6] This structure confers stability under the acidic conditions used to cleave side-chain protecting groups, a key feature of its "orthogonal" nature in peptide synthesis.[3][7]

The primary role of the Fmoc group is to prevent the N-terminus of an amino acid from reacting during the coupling of the subsequent amino acid in the growing peptide chain.[1][2] After each successful coupling step, the Fmoc group is selectively removed to expose the free amine, which then becomes the site of the next peptide bond formation.[1] This cyclical process of coupling and deprotection is the essence of solid-phase peptide synthesis.[8]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide synthesis and proceeds via a β-elimination mechanism.[9][10] This reaction is typically induced by a weak base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][5]

The deprotection process can be summarized in two key steps:

-

Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[9][11]

-

β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and carbon dioxide, and the release of the free amine of the peptide.[3][9]

The highly reactive dibenzofulvene byproduct is subsequently scavenged by the excess secondary amine (e.g., piperidine) to form a stable adduct, preventing its undesirable reaction with the newly deprotected N-terminus of the peptide.[9][11] The strong UV absorbance of the fluorene moiety allows for real-time monitoring of the deprotection step, ensuring its completion before proceeding to the next coupling cycle.[2][7]

Fmoc Deprotection Workflow

Advantages of Fmoc Chemistry in SPPS

The widespread adoption of Fmoc chemistry over the older tert-butyloxycarbonyl (Boc) strategy stems from several key advantages that are particularly beneficial for modern peptide synthesis.[3][]

-

Milder Reaction Conditions: The use of a weak base for deprotection avoids the repeated use of strong acids like trifluoroacetic acid (TFA) required in Boc chemistry.[3][1] This is crucial for the synthesis of peptides containing acid-sensitive residues or post-translational modifications like phosphorylation and glycosylation.[3][7]

-

Orthogonality: The Fmoc group's base lability is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[3][2] This allows for selective deprotection without affecting the side chains until the final cleavage from the resin.[3]

-

Automation and Monitoring: The strong UV absorbance of the cleaved Fmoc group facilitates real-time monitoring of deprotection efficiency, making it highly compatible with automated peptide synthesizers.[7][]

-

Reduced Side Reactions: The milder conditions of Fmoc chemistry generally lead to fewer side reactions compared to the harsh acidic treatments in Boc synthesis.[]

Quantitative Data in Fmoc-SPPS

The efficiency of Fmoc-based SPPS is well-documented, with high yields and purity being hallmarks of the methodology.

| Parameter | Typical Value/Range | Notes |

| Fmoc Deprotection Time | 2-20 minutes | Dependent on the specific peptide sequence and reagents used.[11][14] Can be longer for aggregated sequences.[11] |

| Coupling Yield | >99% | High coupling efficiency is critical for the synthesis of long peptides.[] |

| Purity of Commercial Fmoc-Amino Acids | >99% | High-purity building blocks are essential for successful synthesis.[7] |

| Common Deprotection Reagent | 20% Piperidine in DMF | A widely used and effective reagent for Fmoc removal.[3][5] |

| UV Monitoring Wavelength | ~300 nm | The fluorenyl group's absorbance allows for quantitative monitoring of deprotection.[2] |

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol outlines the manual removal of the Fmoc group from a peptide-resin.

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 1 hour.[15]

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes.[15][16]

-

Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for another 10-15 minutes.[17]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15]

-

Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of the resin to confirm the presence of a free primary amine.[16]

Amino Acid Coupling Protocol (Using HCTU)

This protocol describes the coupling of the next Fmoc-protected amino acid to the deprotected peptide-resin.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and an activating agent such as HCTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) and allow the activation to proceed for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.[17]

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

The Solid-Phase Peptide Synthesis Cycle

Potential Side Reactions and Mitigation Strategies

While Fmoc-SPPS is highly efficient, certain side reactions can occur, particularly in the synthesis of "difficult" sequences.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, especially upon prolonged exposure to the basic deprotection conditions.[7][18] This can lead to the formation of β-aspartyl peptides and other byproducts.[7] Mitigation strategies include using sterically hindered side-chain protecting groups for Asp, adding HOBt to the deprotection solution, or using milder deprotection reagents like piperazine.[18][19]

-

Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, particularly when proline is one of the first two residues, and can lead to cleavage of the dipeptide from the resin.[10][19] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[19]

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection.[19] This can be addressed by using specialized resins, chaotropic salts, or elevated temperatures during synthesis.[19]

-

Racemization: Racemization of the C-terminal cysteine residue can be a problem.[18] Using piperazine-based deprotection reagents has been shown to reduce this side reaction.[18]

Conclusion

The 9-fluorenylmethoxycarbonyl protecting group has been instrumental in advancing the field of peptide synthesis. Its unique chemical properties, which allow for mild and orthogonal deprotection, have made Fmoc-based solid-phase peptide synthesis the method of choice for producing a vast array of peptides with high purity and yield.[3][20] A thorough understanding of its role, the underlying chemical mechanisms, and potential side reactions is essential for researchers and professionals in drug development to successfully synthesize complex and therapeutically relevant peptides. The continued refinement of Fmoc-based protocols and reagents promises to further enhance the efficiency and scope of peptide synthesis in the future.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. lifetein.com [lifetein.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Automated Peptide Synthesizers [peptidemachines.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ovid.com [ovid.com]

- 19. peptide.com [peptide.com]

- 20. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Fmoc-Cys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, commonly known as Fmoc-Cys(Trt)-OH. This essential protected amino acid is a cornerstone in solid-phase peptide synthesis (SPPS) for the incorporation of cysteine residues. Understanding its properties is critical for optimizing peptide synthesis protocols and ensuring the production of high-quality peptides for research and therapeutic development.

Core Physicochemical Properties

This compound is a white to off-white or light yellow crystalline powder.[1] Its key quantitative physicochemical properties are summarized in the table below, providing a consolidated reference for laboratory applications.

| Property | Value | References |

| Molecular Formula | C₃₇H₃₁NO₄S | [2][3][4][5] |

| Molecular Weight | 585.71 g/mol | [2][3][4][5] |

| Melting Point | 164 - 175 °C | [3] |

| Typically 170 - 173 °C | [1] | |

| Appearance | White to off-white/light yellow crystalline powder | [1] |

| Purity | ≥98% | [2][5] |

Solubility Profile

The solubility of this compound is a critical factor in its handling and application, particularly in the context of solid-phase peptide synthesis where dissolution in appropriate solvents is paramount for efficient coupling reactions. The compound is generally soluble in a range of polar aprotic organic solvents and insoluble in water.

| Solvent | Solubility | References |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [2] |

| 100 mg/mL (may require ultrasonication) | [4] | |

| N,N-Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Chloroform | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

| Water | Insoluble | [1] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic methods are fundamental for the verification of the identity and purity of this compound.

| Technique | Data Summary |

| ¹H NMR | Spectra available in deuterated chloroform (CDCl₃). Key resonances are expected for the aromatic protons of the Fmoc and Trityl groups, as well as the characteristic signals for the cysteine backbone.[6] |

| ¹³C NMR | Spectra would complement ¹H NMR in confirming the carbon framework of the molecule. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The expected [M+H]⁺ ion would be approximately m/z 586.2. |

| High-Performance Liquid Chromatography (HPLC) | Purity is typically assessed by reverse-phase HPLC, with reported purities often exceeding 99.0%.[7] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are designed to be followed in a standard laboratory setting.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a clean, dry mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a precise determination, set the heating rate to 1-2 °C/min and start heating from a temperature approximately 10-15 °C below the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

Perform the measurement in triplicate to ensure accuracy.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of organic solvents (e.g., DMSO, DMF, DCM, Chloroform, Ethyl Acetate, Acetone)

-

Deionized water

-

Vortex mixer

-

Analytical balance

-

Small vials or test tubes

Procedure:

-

Qualitative Assessment:

-

Weigh approximately 1 mg of this compound into a series of small, labeled vials.

-

To each vial, add 1 mL of a different solvent.

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a suspension, it is insoluble.

-

-

Quantitative Assessment (for solvents in which it is soluble):

-

Accurately weigh a known mass of this compound (e.g., 10 mg) into a vial.

-

Add a small, measured volume of the solvent (e.g., 100 µL) and vortex.

-

Continue to add small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.

-

Calculate the solubility in mg/mL. For example, if 10 mg dissolves in a final volume of 0.33 mL, the solubility is approximately 30 mg/mL.

-

For highly soluble compounds, continue adding the solute to a known volume of solvent until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

-

¹H NMR Spectroscopy

Objective: To obtain a ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Integrate the peaks and analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Materials:

-

This compound sample

-

HPLC-grade solvent for dissolution (e.g., acetonitrile or methanol)

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in an appropriate solvent.

-

Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum for the presence of the protonated molecular ion [M+H]⁺ at the expected m/z value (approximately 586.2).

-

Isotopic distribution can also be examined to further confirm the elemental composition.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the use of this compound in peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis utilizing this compound.

References

A Comprehensive Technical Guide to Fmoc-Cys(Trt)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a core technical resource for understanding and effectively utilizing Fmoc-Cys(Trt)-OH, a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Cysteine residues are pivotal for the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. Proper protection of the reactive thiol side chain is paramount for successful synthesis, and the trityl (Trt) group offers a robust and widely used solution. This document provides a detailed exploration of the chemistry, applications, and experimental protocols associated with this compound, tailored for both beginners and experienced peptide chemists.

The Critical Role of Cysteine and Thiol Protection in Peptide Synthesis

Cysteine's unique thiol (-SH) group is highly nucleophilic and susceptible to a variety of chemical modifications, including oxidation to form disulfide bonds, alkylation, and other unwanted side reactions during peptide synthesis.[1] Uncontrolled oxidation can lead to a heterogeneous mixture of peptide products with incorrect disulfide linkages, significantly complicating purification and compromising biological activity.

To circumvent these issues, the thiol group must be protected with a temporary protecting group that is stable to the iterative steps of peptide chain elongation but can be selectively removed under specific conditions. The choice of the protecting group is a critical strategic decision in planning the synthesis of cysteine-containing peptides.

Properties and Advantages of the Trityl (Trt) Protecting Group

This compound is an N-α-Fmoc-protected cysteine derivative where the thiol group is protected by a triphenylmethyl (trityl) group. This protecting group offers several advantages in the context of Fmoc-based SPPS:

-

Acid Lability: The Trt group is readily cleaved by trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. This allows for a convenient one-step deprotection in the final stage of synthesis.

-

Stability to Fmoc Deprotection: The Trt group is stable to the basic conditions required for the removal of the Fmoc group from the N-terminus of the growing peptide chain, typically 20% piperidine in DMF.[2]

-

Prevention of Side Reactions: By sterically hindering the thiol group, the Trt group effectively prevents unwanted side reactions such as oxidation and alkylation during peptide synthesis.[1]

Quantitative Data on this compound in Peptide Synthesis

The performance of this compound in peptide synthesis can be evaluated based on several quantitative parameters, most notably the extent of racemization during coupling and the efficiency of coupling and deprotection steps.

Racemization of this compound during Coupling

Cysteine residues are particularly prone to racemization (the conversion of the L-amino acid to a mixture of L and D isomers) during the activation and coupling steps of SPPS. The degree of racemization is highly dependent on the coupling reagents and conditions employed.

| Coupling Reagent/Method | Racemization of this compound (%) | Reference |

| DIPCDI/Oxyma Pure | 3.3 | |

| HCTU/DIEA (Microwave-assisted, 50°C) | 10.9 | [3] |

| HCTU/DIEA (Microwave-assisted, 80°C) | 26.6 | [3] |

It is evident that standard carbodiimide-based coupling with Oxyma Pure results in a notable level of racemization. The use of phosphonium or uronium-based reagents like HCTU, especially with microwave heating, can lead to significant epimerization.[3] To minimize racemization, it is recommended to use coupling conditions that are less basic or to employ alternative protecting groups if stereochemical purity is absolutely critical.

Coupling and Deprotection Efficiency

While specific numerical data for the coupling efficiency of this compound is not extensively tabulated in the literature, it is generally considered to have excellent coupling characteristics when using standard protocols.[4] The completion of the coupling reaction can be monitored qualitatively using the Kaiser test.

Fmoc deprotection with 20% piperidine in DMF is typically rapid and efficient, usually completed within 10-20 minutes.[5] The progress of the deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct released into the solution.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving this compound in manual solid-phase peptide synthesis.

Protocol 1: this compound Coupling

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Peptide-resin with a free amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., DIPEA or NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Pre-activation of the Amino Acid: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated this compound solution to the swollen and drained peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling reaction should be repeated.

-

Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x) to remove any unreacted reagents and byproducts.

Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the N-terminal Fmoc protecting group to liberate the free amine for the next coupling step.

Materials:

-

Peptide-resin with an N-terminal Fmoc group

-

20% (v/v) Piperidine in DMF

-

Anhydrous DMF

Procedure:

-

Initial Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate the mixture for 3-5 minutes at room temperature.

-

Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation of Deprotection (Optional): A Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 3: Cleavage and Trityl Group Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and simultaneously removing the Trityl protecting group from the cysteine residue.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)

-

Scavengers (e.g., Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT))

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 1.5-3 hours. The reaction time may need to be optimized depending on the peptide sequence and other protecting groups present.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Peptide Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Note on Scavengers: The Trityl cation released during cleavage is a potent electrophile that can alkylate sensitive residues like tryptophan and methionine. Scavengers such as TIS and EDT are crucial to trap this cation and prevent side reactions.[3][6] For peptides containing multiple Cys(Trt) residues, the addition of EDT is highly recommended.

Visualization of Key Concepts

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonality of Cysteine Protecting Groups

Caption: Orthogonality of common protecting groups in Fmoc-SPPS.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance; Aggregation of the peptide chain. | Use a stronger coupling reagent (e.g., HATU); Perform a double coupling; Use a different solvent system (e.g., NMP). |

| Racemization | Use of strong activating agents; High temperature. | Use a carbodiimide-based coupling with an additive like OxymaPure; Avoid prolonged pre-activation times; Consider alternative protecting groups for cysteine. |

| Incomplete Trityl Deprotection | Insufficient cleavage time; Ineffective scavenging of the trityl cation. | Increase the cleavage time to 3-4 hours; Ensure an adequate amount of scavengers, especially EDT, in the cleavage cocktail. |

| Side Reactions (Alkylation of Trp, Met) | Inefficient scavenging of the trityl cation. | Use a cleavage cocktail with a higher concentration of scavengers (e.g., "Reagent K": TFA/water/phenol/thioanisole/EDT).[6] |

| β-elimination at C-terminal Cysteine | Prolonged exposure to piperidine, especially with Wang-type resins. | Use a 2-chlorotrityl resin for C-terminal cysteine; Minimize the piperidine treatment time. |

Conclusion

This compound is an indispensable reagent for the synthesis of cysteine-containing peptides. Its stability under standard SPPS conditions and its lability to the final TFA cleavage make it a convenient and cost-effective choice for routine peptide synthesis. However, researchers must be mindful of the potential for racemization and the critical role of scavengers during the final deprotection step to ensure the synthesis of high-purity peptides. By understanding the chemical principles and adhering to optimized protocols, scientists can effectively leverage the power of this compound to advance their research in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Cys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues are critical for the structure and function of many peptides and proteins, primarily through the formation of disulfide bonds. In Fmoc-based solid-phase peptide synthesis (SPPS), the thiol group of cysteine must be protected to prevent undesirable side reactions. The trityl (Trt) protecting group is a widely used and cost-effective choice for this purpose. It is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage of the peptide from the resin.[1] These application notes provide detailed protocols and quantitative data for the efficient incorporation of Fmoc-Cys(Trt)-OH into synthetic peptides.

Data Presentation

Quantitative Data Summary

The efficiency of incorporating this compound can be influenced by the choice of coupling reagents and reaction conditions. Below is a summary of key quantitative data related to racemization and cleavage.

| Parameter | Reagent/Condition | Value | Notes |

| Racemization | DIPCDI/Oxyma Pure | 3.3% | Racemization of this compound during coupling. |

| HCTU/DIEA (Microwave, 50°C) | 10.9% | Significant racemization observed with phosphonium/uronium reagents under heating.[1] | |

| HCTU/DIEA (Microwave, 80°C) | 26.6% | Increased temperature leads to higher racemization.[1] | |

| Cleavage Side Reaction | TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h | 15.4% | Formation of C-terminal Cys S-t-butylation.[2] |

| TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | 32.3% | Increased temperature and time can increase side product formation.[2] |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for this compound Incorporation

This protocol outlines a standard manual SPPS workflow for the incorporation of a single this compound residue.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 eq.), a coupling agent (e.g., HCTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. For racemization-prone residues like cysteine, a combination of DIC (3 eq.) and OxymaPure (3 eq.) without an additional base is recommended to minimize epimerization.[3]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF. This step is crucial for preventing the formation of deletion sequences.

5. Washing:

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.

6. Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

1. Resin Preparation:

-

After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

-

Prepare a fresh cleavage cocktail in a well-ventilated fume hood. A standard and effective cocktail for peptides containing Cys(Trt) is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[4] A simpler, less odorous alternative is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[2] TIS is a good scavenger for the released trityl cations.[5]

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

During the cleavage of peptides containing Trt-protected residues, the solution may turn a deep yellow color due to the formation of the stable trityl cation.[4]

-

Gently agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

5. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating this compound.

Caption: Simplified overview of cysteine-mediated redox signaling pathways.

References

Manual vs. Automated Fmoc-Cys(Trt)-OH Peptide Synthesis: A Detailed Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in proteomics, drug discovery, and various biomedical research fields. The choice between manual and automated approaches for SPPS significantly impacts throughput, cost, and the final purity of the synthesized peptides. This application note provides a detailed comparison of manual and automated methods for the synthesis of peptides containing the crucial amino acid cysteine, specifically using Fmoc-Cys(Trt)-OH. It includes comprehensive protocols, comparative data, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs.

Introduction

Cysteine residues, with their reactive thiol (-SH) group, are pivotal for the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges.[1] The trityl (Trt) group is a widely used protecting group for the cysteine thiol, offering stability during the basic conditions of Fmoc deprotection and lability under the acidic conditions of final cleavage.[1][2] The incorporation of this compound into a peptide sequence can be performed either manually or using an automated synthesizer. Manual synthesis offers lower initial equipment costs and flexibility, while automated synthesis provides higher throughput, consistency, and reduced hands-on time.[3][4] This document explores the nuances of both methodologies.

Comparative Data: Manual vs. Automated Synthesis

The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the desired purity and yield of the final peptide.[3] The following tables summarize key quantitative data to facilitate a direct comparison.

| Parameter | Manual Synthesis | Automated Synthesis (Conventional) | Automated Synthesis (Microwave-Enhanced) | References |

| Crude Purity | Variable, dependent on operator skill and sequence difficulty. Generally lower due to higher potential for human error. | Generally high and consistent. | Often higher than conventional methods, especially for difficult sequences. | [3] |

| Overall Yield | Variable. Can be lower due to resin loss during handling. | Generally consistent and can be higher due to optimized protocols. | Can be significantly higher, particularly for long or complex peptides. | [3] |

| Synthesis Time per Cycle | 1-2 hours | 30-60 minutes | 4-15 minutes | [5] |

| Racemization of Cys(Trt) | Prone to racemization, especially with certain coupling reagents (e.g., 3.3% with DIPCDI/Oxyma Pure).[6] | Can be minimized with optimized protocols and reagents. | Temperature control is crucial to minimize racemization. | [6][7] |

| Solvent Consumption | Can be higher due to less precise dispensing and more extensive washing steps. | Optimized protocols can reduce reagent and solvent waste. | Can significantly reduce solvent usage by up to 90% in some systems. | [3] |

Experimental Protocols

The following protocols outline the general procedures for manual and automated Fmoc-based solid-phase peptide synthesis of a generic peptide containing a Cys(Trt) residue on a 0.1 mmol scale.

Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

-

Weigh 135 mg of Rink Amide resin (0.74 mmol/g) into a fritted reaction vessel.

-

Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.[3]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.[8]

-

Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (for this compound and other amino acids):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound), 2.9 equivalents of HCTU, and 6 equivalents of DIPEA in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 30-60 minutes.

-

Monitor coupling completion with a Kaiser test.[3] If the test is positive, repeat the coupling.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

4. Repeat Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

-

After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

-

Wash the resin with DMF (5 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).

-

Dry the resin under vacuum.

6. Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). For peptides with multiple Trt-protected residues, the addition of 1,2-ethanedithiol (EDT) is recommended.[6]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.[9] The resin may turn a deep yellow color due to the release of the trityl cation.[10]

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-